2-(Difluoromethyl)-6-methylpyridin-4-amine
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Overview
Description
2-(Difluoromethyl)-6-methylpyridin-4-amine is a compound that has garnered significant attention in various fields of scientific research. This compound is characterized by the presence of a difluoromethyl group and a methyl group attached to a pyridine ring, which imparts unique chemical properties and reactivity.
Preparation Methods
Synthetic Routes and Reaction Conditions
One common method is the direct C-H difluoromethylation of pyridines using difluorocarbene reagents . This reaction can be catalyzed by transition metals such as iron or copper, and often requires the presence of a base and a suitable solvent .
Industrial Production Methods
Industrial production of 2-(Difluoromethyl)-6-methylpyridin-4-amine may involve large-scale difluoromethylation processes. These processes are optimized for high yield and purity, often utilizing continuous flow reactors and advanced purification techniques .
Chemical Reactions Analysis
Types of Reactions
2-(Difluoromethyl)-6-methylpyridin-4-amine can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding N-oxides.
Reduction: Reduction reactions can convert the difluoromethyl group to a methyl group.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents such as lithium aluminum hydride for reduction, and nucleophiles like amines for substitution reactions .
Major Products
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield N-oxides, while substitution reactions can produce a variety of functionalized pyridines .
Scientific Research Applications
2-(Difluoromethyl)-6-methylpyridin-4-amine has a wide range of applications in scientific research:
Mechanism of Action
The mechanism of action of 2-(Difluoromethyl)-6-methylpyridin-4-amine involves its interaction with specific molecular targets. The difluoromethyl group can form hydrogen bonds with target enzymes or receptors, influencing their activity. This interaction can modulate various biological pathways, leading to the desired therapeutic effects .
Comparison with Similar Compounds
2-(Difluoromethyl)-6-methylpyridin-4-amine can be compared with other similar compounds, such as:
2-(Trifluoromethyl)-6-methylpyridin-4-amine: This compound has a trifluoromethyl group instead of a difluoromethyl group, which can result in different chemical properties and reactivity.
2-(Difluoromethyl)-4-methylpyridine: The position of the methyl group is different, which can influence the compound’s reactivity and biological activity.
The uniqueness of this compound lies in its specific substitution pattern, which imparts distinct chemical and biological properties .
Properties
CAS No. |
1803125-79-2 |
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Molecular Formula |
C7H8F2N2 |
Molecular Weight |
158.15 g/mol |
IUPAC Name |
2-(difluoromethyl)-6-methylpyridin-4-amine |
InChI |
InChI=1S/C7H8F2N2/c1-4-2-5(10)3-6(11-4)7(8)9/h2-3,7H,1H3,(H2,10,11) |
InChI Key |
XLDLVJDEYASLNN-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=CC(=N1)C(F)F)N |
Origin of Product |
United States |
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